molecular formula C6H12O5 B014885 (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal CAS No. 2490-91-7

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal

Cat. No. B014885
CAS RN: 2490-91-7
M. Wt: 164.16 g/mol
InChI Key: KDSPLKNONIUZSZ-NGJCXOISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of molecules similar to “(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal” involves multi-step organic reactions, often starting from simple precursors. The methodologies can include asymmetric allylation, ring-closing metathesis, and selective functional group transformations to install the necessary hydroxyl and aldehyde functionalities while controlling the stereochemistry at each carbon center. An efficient method for synthesizing tetrasubstituted tetrahydropyrans, which share structural motifs with our molecule of interest, involves the reaction of aldehydes with ethyl 2-(1-hydroxyalkyl/hydroxy(phenyl)methyl)-5-methylhex-4-enoate using oxonium-ene reactions promoted by boron trifluoride etherate under mild conditions (Saha, Bhunia, & Saikia, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, angles, and stereochemistry. The crystal structure analysis helps in understanding the conformation and spatial arrangement of functional groups, which is crucial for elucidating the compound's reactivity and interactions with other molecules. Although specific data for “(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal” is not available, similar compounds have been analyzed to determine their crystal structures and molecular conformations (Sambyal et al., 2011).

Scientific Research Applications

1. Novel Brominated Flame Retardants

Studies on novel brominated flame retardants (NBFRs) like 2-ethylhexyl 2,3,4,5-tetrabromobenzoate and others in various environments highlight the growing need for research on their occurrence, environmental fate, and toxicity. This reflects the broader scientific interest in understanding the environmental impact and health risks of chemical compounds used in consumer goods (Zuiderveen, Slootweg, & de Boer, 2020).

2. Herbicide Toxicity and Scientometric Reviews

The global trends and gaps in studies about herbicide toxicity, including 2,4-D, emphasize the importance of scientometric reviews in identifying research trends, gaps, and future directions. This approach can be instrumental in guiding research on chemical compounds, their environmental impact, and regulatory considerations (Zuanazzi, Ghisi, & Oliveira, 2020).

3. Polychlorinated Dibenzothiophenes

Investigations into sources of polychlorinated dibenzothiophenes (PCDTs) in environments like the Passaic River showcase the complexity of tracing chemical origins and understanding their environmental pathways. This kind of research underscores the interdisciplinary nature of environmental chemistry, involving analytical methods to study pollution sources and impacts (Huntley et al., 1994).

4. Reactive Carbonyl Species and Chronic Diseases

The study of reactive carbonyl species (RCS), including hexanal and others, in relation to chronic diseases like diabetes, cancer, and neurodegenerative diseases, illustrates the critical role of biochemical research in linking molecular compounds to health outcomes. This research area is pivotal in developing therapeutic strategies and understanding disease mechanisms at the molecular level (Fuloria et al., 2020).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions involving the compound, such as new reactions it could be used in or new applications for it in fields like medicine or materials science.


properties

IUPAC Name

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h2,4-6,8-11H,1,3H2/t4-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSPLKNONIUZSZ-NGJCXOISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C=O)O)[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947793
Record name 3-Deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal

CAS RN

2490-91-7
Record name 3-Deoxyglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.